molecular formula C16H17BrN2O3S B12449348 N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(3-methylphenyl)glycinamide

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(3-methylphenyl)glycinamide

Cat. No.: B12449348
M. Wt: 397.3 g/mol
InChI Key: SJZKJZHOWMZDMU-UHFFFAOYSA-N
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Description

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(3-methylphenyl)glycinamide is a synthetic organic compound characterized by the presence of a bromophenyl group, a sulfonyl group, and a glycinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(3-methylphenyl)glycinamide typically involves the following steps:

    Formation of the Bromophenyl Sulfonyl Chloride: The starting material, 4-bromobenzenesulfonyl chloride, is prepared by reacting 4-bromobenzenesulfonic acid with thionyl chloride under reflux conditions.

    Amidation Reaction: The bromophenyl sulfonyl chloride is then reacted with N-methyl-N-(3-methylphenyl)glycinamide in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(3-methylphenyl)glycinamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of the original compound.

Scientific Research Applications

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(3-methylphenyl)glycinamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It can be used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N2-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(3-methylphenyl)glycinamide involves its interaction with specific molecular targets. The bromophenyl and sulfonyl groups can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The glycinamide moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N~1~-(2-methylphenyl)glycinamide
  • N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N~1~-(2-phenylethyl)glycinamide

Uniqueness

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(3-methylphenyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a bromophenyl and a sulfonyl group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H17BrN2O3S

Molecular Weight

397.3 g/mol

IUPAC Name

2-[(4-bromophenyl)sulfonyl-methylamino]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C16H17BrN2O3S/c1-12-4-3-5-14(10-12)18-16(20)11-19(2)23(21,22)15-8-6-13(17)7-9-15/h3-10H,11H2,1-2H3,(H,18,20)

InChI Key

SJZKJZHOWMZDMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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